molecular formula C11H12N2O B13525990 4-(Morpholin-3-yl)benzonitrile

4-(Morpholin-3-yl)benzonitrile

Cat. No.: B13525990
M. Wt: 188.23 g/mol
InChI Key: RNSGFVSOIDPHKT-UHFFFAOYSA-N
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Description

4-(Morpholin-3-yl)benzonitrile is an organic compound that features a morpholine ring attached to a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-3-yl)benzonitrile typically involves the reaction of morpholine with 4-chlorobenzonitrile under reflux conditions. The reaction is facilitated by the presence of a base such as sodium hydroxide, which helps in the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted derivatives on the aromatic ring.

Scientific Research Applications

4-(Morpholin-3-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Morpholin-3-yl)benzonitrile involves its interaction with specific molecular targets. For example, it has been studied as a kinase inhibitor, particularly targeting leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson’s disease . The compound binds to the kinase domain, inhibiting its activity and thereby modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholin-4-yl)benzonitrile
  • 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile
  • 4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole

Uniqueness

4-(Morpholin-3-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor, particularly for LRRK2, sets it apart from other similar compounds .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-morpholin-3-ylbenzonitrile

InChI

InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)11-8-14-6-5-13-11/h1-4,11,13H,5-6,8H2

InChI Key

RNSGFVSOIDPHKT-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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